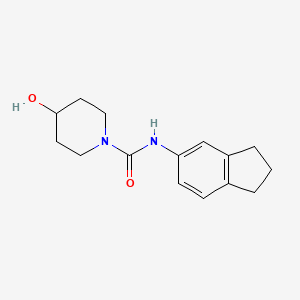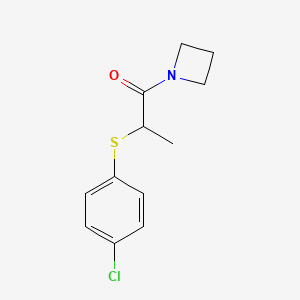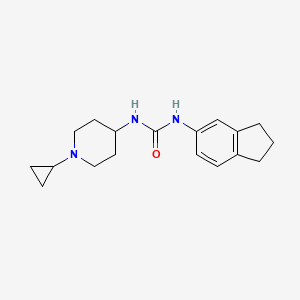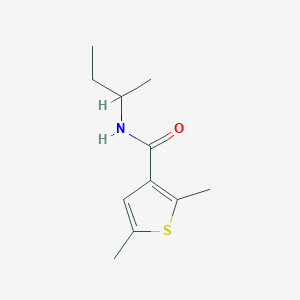![molecular formula C13H22N4O3 B7513645 Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B7513645.png)
Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate, also known as TBOA, is a chemical compound that has gained significant attention in scientific research due to its potential as a tool for studying the function of glutamate transporters. Glutamate transporters play a crucial role in maintaining the balance of neurotransmitters in the brain, and TBOA has been shown to inhibit their activity, leading to increased levels of glutamate in the synaptic cleft.
Mécanisme D'action
Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate inhibits the activity of glutamate transporters by binding to the substrate binding site of the transporter. This binding prevents the uptake of glutamate into the presynaptic terminal, leading to increased levels of extracellular glutamate. This increased glutamate concentration can activate various glutamate receptors, leading to downstream signaling events.
Biochemical and Physiological Effects:
The increased levels of extracellular glutamate caused by Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate can have various biochemical and physiological effects. Glutamate is the major excitatory neurotransmitter in the brain, and increased levels of glutamate can lead to excitotoxicity, which is a pathological process that can result in neuronal damage and death. However, Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate has also been shown to have neuroprotective effects in certain models of ischemia and traumatic brain injury. Additionally, Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate has been shown to increase synaptic plasticity and enhance learning and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate has several advantages for lab experiments, including its high potency and selectivity for glutamate transporters, as well as its ability to increase extracellular glutamate levels in a dose-dependent manner. However, Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate also has some limitations, including its potential for excitotoxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research involving Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate. One area of interest is the development of more potent and selective glutamate transporter inhibitors that can be used to study the function of these transporters in greater detail. Another area of interest is the use of Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate and other glutamate transporter inhibitors as potential therapeutic agents for neurological disorders such as stroke, traumatic brain injury, and epilepsy. Finally, further research is needed to fully understand the physiological and pathological effects of increased extracellular glutamate levels and the role of glutamate transporters in these processes.
Méthodes De Synthèse
The synthesis of Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate involves the reaction of piperazine-1-carboxylic acid with 5-tert-butyl-1,2,4-oxadiazole-3-methanol in the presence of thionyl chloride and triethylamine. The resulting product is then treated with methyl iodide to obtain Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate in high yield and purity.
Applications De Recherche Scientifique
Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate has been widely used in scientific research as a tool for studying the function of glutamate transporters. It has been shown to inhibit the activity of glutamate transporters in a dose-dependent manner, leading to increased levels of extracellular glutamate. This increased glutamate concentration can be measured using various techniques, such as microdialysis, and can provide valuable information about the role of glutamate transporters in normal and pathological conditions.
Propriétés
IUPAC Name |
methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3/c1-13(2,3)11-14-10(15-20-11)9-16-5-7-17(8-6-16)12(18)19-4/h5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGBDMZEDNYEAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)CN2CCN(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[2-(2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7513613.png)



![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7513637.png)
![Ethyl 4-[(4-bromophenyl)sulfonylamino]butanoate](/img/structure/B7513639.png)


![4-[(4-Chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one](/img/structure/B7513659.png)
![4-methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7513666.png)